5-Hexyl-2-(4-nitrophenoxy)phenol

FabI inhibition kinetics structure-kinetic relationship diphenyl ether clustering

5-Hexyl-2-(4-nitrophenoxy)phenol, also designated JA1 (PDB ligand code) or PT12, is a synthetic diphenyl ether (DPE) belonging to the class of bacterial enoyl-acyl carrier protein reductase (FabI) inhibitors. With a molecular formula of C18H21NO4 and a molecular weight of 315.4 g/mol, this compound features a 5-hexyl substituent on the phenolic A-ring and a 4-nitrophenoxy B-ring, which together confer a characteristic slow-binding inhibition profile against FabI enzymes from multiple pathogenic organisms including Staphylococcus aureus and Burkholderia pseudomallei.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B10844791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-2-(4-nitrophenoxy)phenol
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C18H21NO4/c1-2-3-4-5-6-14-7-12-18(17(20)13-14)23-16-10-8-15(9-11-16)19(21)22/h7-13,20H,2-6H2,1H3
InChIKeyNNNQXCYHIVPZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexyl-2-(4-nitrophenoxy)phenol (JA1/PT12) for FabI Enoyl-ACP Reductase Inhibitor Research and Procurement


5-Hexyl-2-(4-nitrophenoxy)phenol, also designated JA1 (PDB ligand code) or PT12, is a synthetic diphenyl ether (DPE) belonging to the class of bacterial enoyl-acyl carrier protein reductase (FabI) inhibitors [1]. With a molecular formula of C18H21NO4 and a molecular weight of 315.4 g/mol, this compound features a 5-hexyl substituent on the phenolic A-ring and a 4-nitrophenoxy B-ring, which together confer a characteristic slow-binding inhibition profile against FabI enzymes from multiple pathogenic organisms including Staphylococcus aureus and Burkholderia pseudomallei [2]. The compound's three-dimensional binding mode has been experimentally resolved by X-ray crystallography in complex with both S. aureus FabI (PDB 4D41, 2.30 Å resolution) and B. pseudomallei FabI1 (PDB 5I8Z, 1.62 Å resolution), providing atomic-level validation of its target engagement mechanism [3].

Why 5-Hexyl-2-(4-nitrophenoxy)phenol Cannot Be Replaced by Generic Diphenyl Ether FabI Inhibitors


Diphenyl ether FabI inhibitors exhibit extreme sensitivity to both A-ring alkyl chain length and B-ring substitution pattern, with ethyl- and hexyl-substituted variants falling into mechanistically distinct kinetic clusters that cannot be interchanged without altering target residence time, species selectivity, and in vivo efficacy [1]. The 5-hexyl-2-(4-nitrophenoxy)phenol (PT12) scaffold occupies a specific structural niche: the extended hexyl chain induces a unique Ile207 side-chain displacement in the S. aureus FabI binding pocket that is not observed with shorter ethyl or propyl analogs, while the 4'-nitro group forms a conserved hydrogen bond with the Ala97 backbone amide (3.0 ± 0.1 Å) that differs fundamentally from the halogen-bonding interactions employed by 4'-chloro or 4'-bromo congeners [2]. Consequently, substituting PT12 with a generic diphenyl ether—even one within the same chemical series—without confirmatory kinetic and structural validation risks non-overlapping inhibition kinetics, altered slow-onset behavior, and loss of the structure-kinetic relationship that underpins antibacterial activity [3].

Quantitative Differentiation Evidence for 5-Hexyl-2-(4-nitrophenoxy)phenol (PT12) Versus Comparator FabI Inhibitors


Hexyl vs. Ethyl Diphenyl Ether Kinetic Clustering: PT12 Occupies a Distinct Structure-Kinetic Regime

A two-dimensional kinetic map analysis of 22 diphenyl ethers against B. pseudomallei FabI1 demonstrated that ethyl- and hexyl-substituted diphenyl ethers segregate into two distinct mechanistic clusters [1]. PT12 (5-hexyl-2-(4-nitrophenoxy)phenol) falls within the hexyl cluster, which is characterized by modulation of primarily ground-state stabilization to achieve residence times up to approximately 300 min (~5 h for the most optimized hexyl analog PT119), in contrast to the ethyl cluster where both ground-state stabilization and transition-state destabilization contribute, enabling residence times of up to ~700 min (~11 h) [1]. PT12 exhibits a Ki of 158 nM against B. pseudomallei FabI1 under slow-onset inhibition conditions (30 mM PIPES, pH 8.0, 25 °C) [2], placing it among the moderately potent hexyl diphenyl ethers but with a kinetic mechanism that is mechanistically distinguishable from ethyl-substituted analogs such as PT404, which achieves longer residence times through slower association rates driven by dual 2'- and 4'-substituent bulk [1].

FabI inhibition kinetics structure-kinetic relationship diphenyl ether clustering Burkholderia pseudomallei

Cross-Species FabI Inhibition Profile: PT12 Demonstrates Broader Target Engagement Than Clinically Advanced Comparators

PT12 (5-hexyl-2-(4-nitrophenoxy)phenol) has been experimentally validated as an inhibitor of FabI enzymes from at least three distinct pathogenic organisms, each confirmed by both kinetic and crystallographic evidence. Against S. aureus FabI (saFabI), the binding mode of PT12 has been resolved at 2.30 Å resolution (PDB 4D41), revealing that the 4'-nitro group hydrogen bonds to the Ala97 backbone amide at a distance of 3.0 ± 0.1 Å [1]. Against B. pseudomallei FabI1, PT12 exhibits a Ki of 158 nM with a co-crystal structure at 1.62 Å resolution (PDB 5I8Z) [2]. Against Y. pestis FabV, PT12 shows a Ki of 100 nM under steady-state kinetic conditions (30 mM PIPES, pH 8.0, 25 °C) [3]. This tri-organism inhibition profile contrasts with clinically advanced FabI inhibitors such as CG400549 (a 2-pyridone), which was specifically optimized for anti-staphylococcal selectivity, and with PT119, whose picomolar potency (Ki = 0.01 nM) was characterized primarily against saFabI [4].

cross-species FabI inhibition Yersinia pestis FabV Staphylococcus aureus FabI antimicrobial target engagement

Structural Basis for B-Ring Hydrogen-Bonding Differentiation: 4'-Nitro (PT12) vs. 4'-Chloro (Triclosan) vs. 4'-Bromo (PT449)

The 4'-nitro substituent of PT12 engages the saFabI binding pocket through a fundamentally different intermolecular interaction compared to halogenated analogs. In the saFabI-NADP+-PT12 co-crystal structure (PDB 4D41), the 4'-nitro group forms a hydrogen bond with the backbone amide nitrogen of Ala97 at a distance of 3.0 ± 0.1 Å [1]. By contrast, triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) employs a halogen bond between its 4'-Cl substituent and the Ala97 carbonyl oxygen in E. coli FabI [2]. The 4'-bromo analog PT449 was specifically designed to strengthen this halogen bond but paradoxically exhibited a 3-fold increased Ki compared to the non-brominated analog PT447, indicating that stronger halogen bonding does not translate linearly to higher affinity [1]. The 4'-nitro group of PT12 therefore represents a distinct pharmacophoric element that cannot be mimicked by 4'-halogen substitution without altering both the geometry and thermodynamics of the inhibitor-enzyme interaction.

diphenyl ether B-ring SAR halogen bonding hydrogen bonding FabI inhibitor design

Hexyl Chain-Induced Conformational Rearrangement: Ile207 Displacement as a Structural Signature Differentiating PT12 from Shorter-Chain Diphenyl Ethers

A comparative structural analysis of five saFabI-inhibitor co-crystal structures revealed that the 5-hexyl chain of PT12 induces a unique conformational rearrangement not observed with ethyl- or chloro-substituted analogs. Specifically, Ile207 undergoes a directed side-chain movement away from the inhibitor when the long hexyl chain occupies the left subpocket, whereas this displacement is absent in structures with shorter 5-substituents such as PT400 (5-propyl) or PT404 (5-ethyl, 4-fluoro) [1]. Per-residue RMSD analysis across all five saFabI-inhibitor complexes confirms that Ile207 exhibits the largest conformational deviation (maximum 0.79 Å), directly attributable to accommodation of the extended hexyl moiety [1]. This structural signature has functional consequences: the Ile207 movement influences the positioning of the substrate-binding loop (SBL), which must close over the active site for catalysis, thereby linking alkyl chain length to the dynamics of the enzyme's catalytic cycle [1].

substrate-binding loop Ile207 displacement alkyl chain length SAR saFabI conformational dynamics

High-Value Procurement and Research Application Scenarios for 5-Hexyl-2-(4-nitrophenoxy)phenol (PT12)


Structure-Kinetic Relationship Studies Requiring a Hexyl-Cluster Diphenyl Ether Reference Standard

PT12 serves as an indispensable reference compound for structure-kinetic relationship (SKR) investigations of hexyl-substituted diphenyl ether FabI inhibitors. As demonstrated by Neckles et al. (2017), hexyl and ethyl diphenyl ethers occupy distinct kinetic clusters with fundamentally different determinants of drug-target residence time [1]. PT12, with its experimentally determined Ki of 158 nM against B. pseudomallei FabI1 and co-crystal structure at 1.62 Å resolution (PDB 5I8Z), provides a structurally and kinetically validated anchor point for the hexyl cluster. Researchers optimizing residence time through ground-state stabilization mechanisms within the hexyl series require PT12 as the baseline comparator against which modifications to the B-ring substitution pattern are assessed [1].

Multi-Species FabI Structural Biology and Cross-Organism Inhibitor Screening Campaigns

PT12 is uniquely positioned as a tool compound for fragment-based screening or competitive displacement assays targeting FabI enzymes from multiple Gram-negative and Gram-positive pathogens. With publicly available, high-quality co-crystal structures in both S. aureus FabI (PDB 4D41, 2.30 Å) and B. pseudomallei FabI1 (PDB 5I8Z, 1.62 Å), plus validated inhibitory activity against Y. pestis FabV (Ki = 100 nM), PT12 offers the broadest cross-species structural coverage among diphenyl ether FabI inhibitors in the public domain [2]. This makes it the preferred reference ligand for assays designed to assess species-specific FabI inhibition selectivity, a critical parameter in avoiding off-target effects on host fatty acid synthase during antibacterial development [3].

Nitroaromatic Pharmacophore Optimization and Ala97 Hydrogen-Bonding Probe Studies

The 4'-nitro group of PT12 engages the conserved Ala97 backbone amide via hydrogen bonding (3.0 ± 0.1 Å), a binding modality that is mechanistically distinct from the halogen-bonding interactions utilized by triclosan (4'-Cl) and PT449 (4'-Br) [4]. For medicinal chemistry programs seeking to optimize the B-ring of diphenyl ether inhibitors for improved pharmacokinetic properties—particularly those aiming to reduce halogen content for metabolic stability or toxicity reasons—PT12 represents the critical nitroaromatic reference compound. Comparative assessment of novel B-ring substituents against the PT12-Ala97 hydrogen-bonding baseline enables rational, structure-guided replacement of the nitro group while maintaining target affinity [4].

Substrate-Binding Loop Dynamics and Ile207 Conformational Studies Using Hexyl Diphenyl Ether Probes

PT12 is the only diphenyl ether FabI inhibitor for which a specific inhibitor-induced conformational change—the displacement of Ile207 in the substrate-binding loop region—has been experimentally observed and quantified across multiple superimposed co-crystal structures [4]. This makes PT12 an essential probe for biophysical studies employing hydrogen-deuterium exchange mass spectrometry (HDX-MS), molecular dynamics simulations, or temperature-dependent crystallography (e.g., ThermoFluor) aimed at understanding how alkyl chain length modulates FabI conformational dynamics [4]. Investigators studying the relationship between SBL closure kinetics and catalytic hydride transfer efficiency will find PT12 irreplaceable, as no ethyl- or propyl-substituted analog induces this conformational signature [4].

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